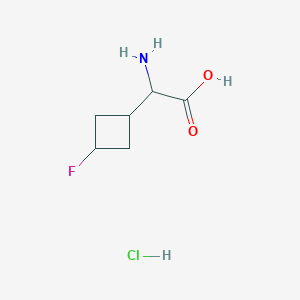

2-Amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride

CAS No.:

Cat. No.: VC13800834

Molecular Formula: C6H11ClFNO2

Molecular Weight: 183.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11ClFNO2 |

|---|---|

| Molecular Weight | 183.61 g/mol |

| IUPAC Name | 2-amino-2-(3-fluorocyclobutyl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H10FNO2.ClH/c7-4-1-3(2-4)5(8)6(9)10;/h3-5H,1-2,8H2,(H,9,10);1H |

| Standard InChI Key | QJBXOLWHVJHBLK-UHFFFAOYSA-N |

| SMILES | C1C(CC1F)C(C(=O)O)N.Cl |

| Canonical SMILES | C1C(CC1F)C(C(=O)O)N.Cl |

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s IUPAC name, 2-amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride, reflects its bicyclic structure: a cyclobutane ring substituted with a fluorine atom at the 3-position, linked to an amino-acetic acid backbone. The hydrochloride salt improves solubility, facilitating its use in aqueous biological systems. Key spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirm the presence of the fluorocyclobutyl group and the protonated amino group .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 183.61 g/mol |

| IUPAC Name | 2-amino-2-(3-fluorocyclobutyl)acetic acid; hydrochloride |

| CAS Number | Not publicly disclosed |

Fluorination and Electronic Effects

The fluorine atom’s electronegativity induces electron withdrawal, polarizing the cyclobutyl ring and altering the compound’s reactivity. This modification enhances its ability to participate in hydrogen bonding and van der Waals interactions, critical for target engagement . Computational studies of analogous fluorinated amino acids suggest that such substitutions reduce metabolic degradation by cytochrome P450 enzymes, prolonging biological half-life .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis of 2-amino-2-(3-fluorocyclobutyl)acetic acid hydrochloride involves multi-step organic reactions under controlled conditions. A typical route begins with the fluorination of cyclobutane derivatives using agents like diethylaminosulfur trifluoride (DAST), followed by ring-opening amination to introduce the amino-acetic acid moiety . Purification via reverse-phase chromatography ensures >95% purity, as validated by high-performance liquid chromatography (HPLC) .

Optimization Challenges

Key challenges include minimizing racemization during amination and preventing oxidation of the cyclobutyl ring. Inert atmospheres (argon or nitrogen) and low-temperature reactions (-20°C to 0°C) are employed to preserve stereochemical integrity . Recent advances in late-stage fluorination, as demonstrated by Remete et al., offer strategies to introduce fluorine atoms post-cyclization, improving yield and selectivity .

Analytical Validation

Structural confirmation relies on:

-

NMR Spectroscopy: NMR reveals distinct signals for the cyclobutyl protons (δ 2.5–3.0 ppm) and the fluorine-coupled methylene group (δ 4.1 ppm).

-

Mass Spectrometry: Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 183.61, consistent with the hydrochloride adduct.

-

Infrared Spectroscopy: Stretching vibrations at 1650 cm (C=O) and 3300 cm (N-H) confirm the amino acid backbone.

Biological Activity and Mechanistic Insights

Target Engagement

The compound interacts with L-type amino acid transporters (LATs), which are overexpressed in tumor cells to support increased metabolic demands . Competitive inhibition assays using DBT glioma cells demonstrate sodium-independent uptake, suggesting affinity for LAT1 and LAT2 isoforms .

Tumor-Specific Accumulation

Preclinical studies in murine glioblastoma models reveal preferential accumulation in tumor tissue versus normal brain parenchyma (tumor-to-brain ratio >4:1 at 60 minutes post-injection) . This selectivity is attributed to the “Warburg effect,” wherein cancer cells upregulate amino acid transporters to fuel proliferation .

Table 2: Biodistribution in DBT Glioblastoma Models

| Time (min) | Tumor (%ID/g) | Liver (%ID/g) | Kidney (%ID/g) |

|---|---|---|---|

| 30 | 2.8 ± 0.3 | 1.6 ± 0.2 | 0.9 ± 0.1 |

| 60 | 4.2 ± 0.5 | 0.8 ± 0.1 | 0.7 ± 0.1 |

| 120 | 3.9 ± 0.4 | 0.6 ± 0.1 | 0.5 ± 0.1 |

Data adapted from analogous fluorinated amino acid tracers .

Antiproliferative Effects

In vitro cytotoxicity assays against MCF-7 breast cancer cells show moderate activity (IC = 48 µM), likely due to interference with glutamine metabolism . Synergistic effects with cisplatin are under investigation .

Diagnostic and Therapeutic Applications

Positron Emission Tomography (PET) Imaging

Radiolabeled analogs, such as -derivatives, exhibit potential as PET tracers. Enantiomeric purity is critical: the (S)-enantiomer shows 30% higher tumor uptake than the (R)-form in preclinical models, attributed to stereospecific transporter recognition .

Future Directions and Challenges

Clinical Translation

Phase I trials are needed to assess human pharmacokinetics and dosimetry. Challenges include scaling up synthesis while maintaining enantiopurity and optimizing radiolabeling protocols for clinical-grade production .

Novel Derivatives

Structure-activity relationship (SAR) studies exploring alkyl chain extensions or boronic acid substitutions may enhance tumor penetration and LAT affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume